Meclofenamate sodium is derived from meclofenamic acid, which is synthesized through chemical processes involving anthranilic acid. It belongs to the class of nonsteroidal anti-inflammatory agents, functioning by inhibiting the synthesis of prostaglandins, compounds that mediate inflammation and pain responses in the body. The compound's chemical formula is , with a molecular weight of approximately 318.13 g/mol .
Meclofenamate sodium can be synthesized through several methods, primarily involving the reaction of anthranilic acid with chlorinated aromatic compounds. A common synthetic route involves:
This synthetic pathway allows for the efficient production of meclofenamate sodium while maintaining a focus on yield and purity .
The molecular structure of meclofenamate sodium consists of a central anthranilic acid moiety substituted with two chlorine atoms and a methyl group on the aromatic ring. Key features include:
Meclofenamate sodium participates in various chemical reactions primarily centered around its functional groups:
Meclofenamate sodium exerts its therapeutic effects primarily through:
The pharmacokinetics indicate rapid absorption following oral administration, with peak plasma concentrations occurring between 0.5 to 2 hours post-dose. The elimination half-life varies from 0.8 to 5.3 hours depending on individual metabolism .
Meclofenamate sodium possesses several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.
Meclofenamate sodium is utilized in various clinical settings due to its analgesic and anti-inflammatory properties:
The development of meclofenamate sodium was spearheaded by Claude Winder and colleagues at Parke-Davis Research Laboratories in 1964, as part of a strategic effort to expand the nonsteroidal anti-inflammatory drug (NSAID) class beyond salicylates [4] [5]. The core synthetic route employed a Ullmann condensation reaction, coupling 2,6-dichloro-3-methylaniline with anthranilic acid derivatives under precisely controlled copper-catalyzed conditions [5]. This method enabled the formation of the critical N-aryl anthranilic acid scaffold essential for anti-inflammatory activity. Subsequent sodium salt formation through reaction with sodium hydroxide yielded the water-soluble meclofenamate sodium (chemical formula: C₁₄H₁₀Cl₂NNaO₂·H₂O; molecular weight: 336.15 g/mol) [3] [9]. The synthesis was patented in 1964 (US Patent 3,313,848), emphasizing the novel dichloro-methyl substitutions at the meta-position of the phenyl ring, which conferred enhanced pharmacological properties compared to earlier fenamates [4].
Table 1: Key Synthetic Parameters for Meclofenamate Sodium
Reaction Step | Reagents/Conditions | Function |
---|---|---|
Ullmann Condensation | 2,6-Dichloro-3-methylaniline + methyl 2-iodobenzoate, Cu catalyst, 150°C | Forms N-aryl anthranilate ester |
Ester Hydrolysis | NaOH, aqueous ethanol, reflux | Generates free carboxylic acid |
Salt Formation | NaOH, recrystallization | Yields meclofenamate sodium |
Meclofenamate sodium emerged from systematic structure-activity relationship (SAR) studies of the fenamate class, which includes mefenamic acid (1961) and flufenamic acid (1963) [4] [5]. The pharmacophore centered on the N-phenylanthranilic acid core, with bioactivity dependent on the carboxylic acid group for target binding and ionization at physiological pH [5] [10]. Parke-Davis researchers optimized this core by introducing electron-withdrawing chlorine atoms at the 2' and 6' positions of the phenyl ring, combined with a methyl group at the 3' position. These modifications enhanced cyclooxygenase (COX) binding affinity and metabolic stability [5] [8]. The chlorine atoms sterically hindered oxidative metabolism, while the methyl group optimized lipophilicity, balancing tissue penetration and plasma half-life [8]. Compared to precursor fenamates, meclofenamate exhibited 5-fold greater potency in vitro COX inhibition assays and superior efficacy in animal models of inflammation [5].
Table 2: Structural Evolution of Key Fenamates
Compound | R1 | R2 | R3 | Relative COX-1 Potency |
---|---|---|---|---|
Mefenamic Acid | H | CH₃ | H | 1.0 (Reference) |
Flufenamic Acid | H | CF₃ | H | 1.8 |
Meclofenamate | Cl | CH₃ | Cl | 5.2 |
Niflumic Acid | H | CF₃ | N-heterocycle | 3.7 |
Meclofenamate sodium (brand name Meclomen®) received FDA approval in 1980 for three primary indications: rheumatoid arthritis, osteoarthritis, and primary dysmenorrhea [3] [4]. This followed Phase III trials demonstrating significant reductions in joint swelling and pain scores compared to placebo (p<0.01) and non-inferiority to aspirin in rheumatoid arthritis management [3] [9]. A critical regulatory milestone occurred in 1985 when the patent expired, enabling generic versions from Mylan and other manufacturers [4] [7]. Subsequent label expansions included approval for idiopathic menorrhagia in 1987, based on clinical data showing a 40–60% reduction in menstrual blood loss in 90% of treated women [3]. In October 2020, the FDA mandated a class-wide label update for all NSAIDs, including meclofenamate, to warn of fetal renal toxicity and oligohydramnios when used beyond 20 weeks of gestation [4] [9].
Table 3: Regulatory Timeline of Meclofenamate Sodium
Year | Milestone | Significance |
---|---|---|
1964 | Patent filed (US 3,313,848) | Protected synthetic methodology |
1980 | Initial FDA approval | Indications: RA, OA, dysmenorrhea |
1985 | Patent expiration | Generic versions launched |
1987 | Menorrhagia indication added | Demonstrated >40% blood loss reduction |
2020 | Pregnancy warning update | Boxed warning for fetal renal risk |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7